
n-Butyl L-Lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Butyl L-Lactate: is an organic compound with the chemical formula C7H14O3 . It is a clear, colorless to white liquid with a mild, transient odor. This compound is slightly soluble in water but soluble in ethyl ether and ethanol . This compound is used as an industrial chemical and food additive, serving as a solvent and chemical feedstock .
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Butyl L-Lactate is typically synthesized through the esterification of lactic acid with n-butanol. This reaction can be catalyzed by cation-exchange resins . The process involves heating lactic acid and n-butanol in the presence of the catalyst, which facilitates the formation of this compound and water as a byproduct.
Industrial Production Methods: One of the industrial methods for producing this compound is through reactive distillation. This process involves the continuous removal of water to drive the esterification reaction to completion. The isobaric vapor-liquid equilibrium for the binary mixture of n-butanol and this compound is evaluated to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: n-Butyl L-Lactate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: When exposed to air at high temperatures, this compound can oxidize to form pyruvic acid.
Reduction: It can be hydrogenated in the presence of a copper-chromium catalyst to produce propane-1,2-diol.
Substitution: this compound can react with ammonia to yield butyl lactamide and butanol.
Major Products Formed:
Oxidation: Pyruvic acid
Reduction: Propane-1,2-diol
Substitution: Butyl lactamide and butanol
Scientific Research Applications
n-Butyl L-Lactate has a wide range of applications in scientific research and industry:
Mechanism of Action
n-Butyl L-Lactate is metabolized to lactic acid, which is further metabolized to n-butanol, n-butyraldehyde, and n-butyric acid . This metabolic pathway involves various enzymes that facilitate the conversion of this compound to its metabolites. The compound’s effects are primarily due to its ability to act as a solvent and its metabolic products.
Comparison with Similar Compounds
- Ethyl L-Lactate
- Methyl L-Lactate
- Propyl L-Lactate
Comparison: n-Butyl L-Lactate is unique due to its higher boiling point and better solvency for a wide range of substances compared to its shorter-chain counterparts like ethyl and methyl lactate . This makes it more suitable for applications requiring high-boiling point solvents, such as in coatings and cleaning products .
Properties
Molecular Formula |
C7H13O3- |
|---|---|
Molecular Weight |
145.18 g/mol |
IUPAC Name |
2-hydroxy-2-methylhexanoate |
InChI |
InChI=1S/C7H14O3/c1-3-4-5-7(2,10)6(8)9/h10H,3-5H2,1-2H3,(H,8,9)/p-1 |
InChI Key |
HNQAXDPWMQIKEE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(C)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12349027.png)

![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)

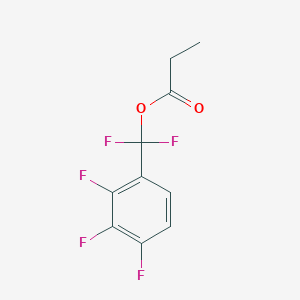
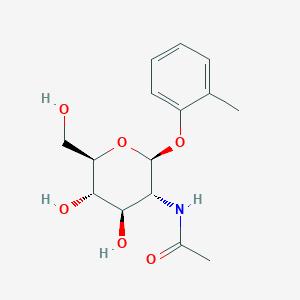
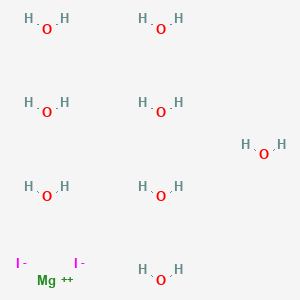
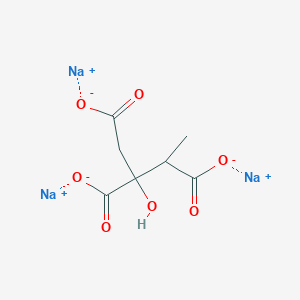
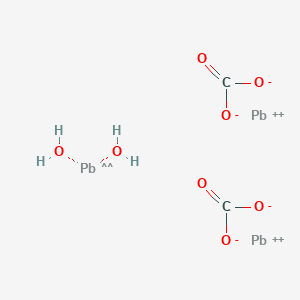
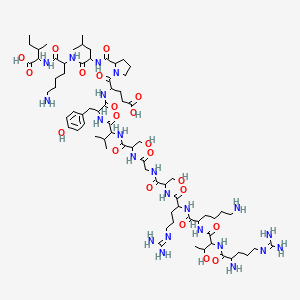

![7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid](/img/structure/B12349062.png)
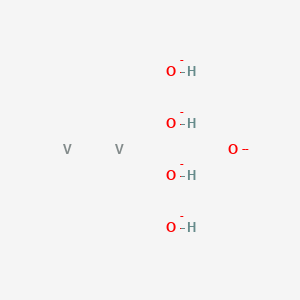
![1,7a-Dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B12349074.png)
